molecular formula C11H20O B15258791 2-(3-Ethylpentan-3-yl)cyclopropane-1-carbaldehyde

2-(3-Ethylpentan-3-yl)cyclopropane-1-carbaldehyde

Cat. No.: B15258791
M. Wt: 168.28 g/mol
InChI Key: KYOFMXJVJGAKPA-UHFFFAOYSA-N
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Description

2-(3-Ethylpentan-3-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H20O It is a cyclopropane derivative featuring an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylpentan-3-yl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a carbenoid reagent. The reaction conditions typically include the use of a metal catalyst, such as rhodium or copper, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylpentan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Ethylpentan-3-yl)cyclopropane-1-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethylpentan-3-yl)cyclopropane-1-carbaldehyde involves its interaction with molecular targets through its aldehyde functional group. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The cyclopropane ring may also contribute to the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylpentan-3-yl)cyclopropane-1-carbaldehyde
  • 2-(3-Propylpentan-3-yl)cyclopropane-1-carbaldehyde
  • 2-(3-Isopropylpentan-3-yl)cyclopropane-1-carbaldehyde

Uniqueness

2-(3-Ethylpentan-3-yl)cyclopropane-1-carbaldehyde is unique due to its specific ethyl substitution on the pentyl chain, which can influence its chemical reactivity and interactions compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-(3-ethylpentan-3-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H20O/c1-4-11(5-2,6-3)10-7-9(10)8-12/h8-10H,4-7H2,1-3H3

InChI Key

KYOFMXJVJGAKPA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)C1CC1C=O

Origin of Product

United States

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